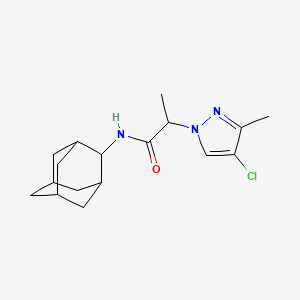![molecular formula C26H21N5O3 B4821064 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4821064.png)
2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has demonstrated promising results in a range of biological studies.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been investigated for its potential use in the treatment of inflammation, with studies showing its ability to reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of kinases such as AKT and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine are varied and depend on the specific application. In cancer studies, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In inflammation studies, it has been shown to reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, with studies demonstrating its ability to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent biological activity and its ability to target specific enzymes and signaling pathways. Additionally, this compound has demonstrated good pharmacokinetic properties, with studies showing good bioavailability and low toxicity. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of this compound as a potential therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify additional targets for its use. Finally, research is needed to optimize the synthesis method for this compound and to develop more efficient and scalable methods for its production.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O3/c32-25(29-11-13-30(14-12-29)26(33)23-6-3-15-34-23)21-17-24-27-10-9-22(31(24)28-21)20-8-7-18-4-1-2-5-19(18)16-20/h1-10,15-17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSPNGYDOCHVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820997.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4821004.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(3,4-dimethylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4821017.png)
![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4821019.png)
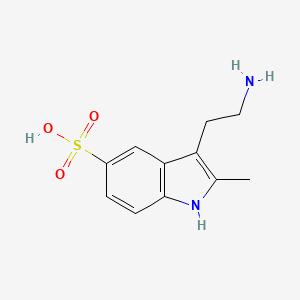
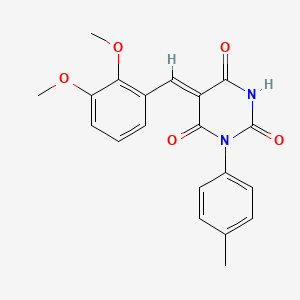
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)
![4-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4821044.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4821049.png)
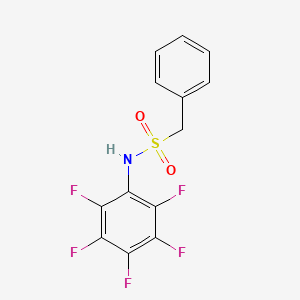
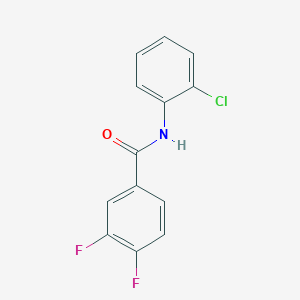
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
